molecular formula C14H18O2 B12392576 (6e,12e)-Tetradecadiene-8,10-diyne-1,3-diol

(6e,12e)-Tetradecadiene-8,10-diyne-1,3-diol

Cat. No.: B12392576
M. Wt: 218.29 g/mol
InChI Key: XWNRAKHEEHWEDC-VHYPUYLQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol typically involves the use of alkyne and diene precursors. The compound can be synthesized through a series of coupling reactions, often utilizing palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. The reaction conditions generally include the use of a palladium catalyst, a copper co-catalyst, and an appropriate base in an inert atmosphere .

Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in Atractylodes japonica. large-scale synthesis can be achieved through optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol has a wide range of applications in scientific research:

Mechanism of Action

The antibacterial activity of (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol is primarily due to its ability to disrupt bacterial cell membranes. The compound interacts with the lipid bilayer, causing increased permeability and ultimately leading to cell lysis. Additionally, it can inhibit key enzymes involved in bacterial cell wall synthesis, further contributing to its antibacterial effects .

Comparison with Similar Compounds

Uniqueness: (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol stands out due to its high potency against MRSA and its versatility in chemical reactions, particularly in click chemistry. Its natural occurrence in Atractylodes japonica also makes it a valuable compound for natural product research .

Biological Activity

(6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol, a polyacetylene compound, has garnered attention due to its diverse biological activities. This article synthesizes current research findings on its biological properties, focusing on its enzymatic inhibition, antioxidant effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H22OC_{18}H_{22}O with a molecular weight of 302.4 g/mol . The compound features a unique structure characterized by multiple double and triple bonds, contributing to its reactivity and biological activity.

Enzymatic Inhibition

Recent studies have investigated the inhibitory effects of this compound on various enzymes linked to neuroinflammatory disorders.

  • Cyclooxygenase-2 (COX-2) : This enzyme is pivotal in inflammatory processes. The compound demonstrated weak to moderate inhibition against COX-2 in vitro .
  • 5-Lipoxygenase (5-LOX) : Another key player in inflammation, this compound exhibited dual inhibition against 5-LOX with an IC50 value indicating moderate activity .
  • Butyrylcholinesterase (BchE) : The compound also showed inhibitory potential against BchE, which is involved in neurodegenerative diseases. However, specific IC50 values were not detailed in the available literature .

Antioxidant Activity

The antioxidant properties of this compound have been explored through various assays:

  • DPPH Radical Scavenging Activity : This assay measures the ability of a compound to neutralize free radicals. The compound demonstrated significant scavenging activity, indicating its potential as an antioxidant agent .
  • Cell Viability Assays : In vitro studies assessing cytotoxicity revealed that at lower concentrations, the compound did not adversely affect cell viability while still exerting antioxidant effects .

Therapeutic Applications

Research indicates that this compound may have several therapeutic applications:

  • Neuroprotection : Due to its inhibitory effects on neuroinflammatory enzymes such as COX-2 and BchE, it may be beneficial in treating neurodegenerative conditions like Alzheimer's disease.
  • Anti-inflammatory Effects : Its ability to inhibit key inflammatory pathways suggests potential use in inflammatory diseases.
  • Antioxidant Defense : The compound's radical scavenging capabilities position it as a candidate for preventing oxidative stress-related diseases.

Table 1: Summary of Biological Activities

Biological ActivityTarget Enzyme/AssayObserved EffectReference
Enzymatic InhibitionCOX-2Weak to moderate inhibition
Enzymatic Inhibition5-LOXModerate inhibition (IC50 unspecified)
Antioxidant ActivityDPPH ScavengingSignificant scavenging effect
CytotoxicityCell Viability AssayNo adverse effects at low concentrations

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

(6E,12E)-tetradeca-6,12-dien-8,10-diyne-1,3-diol

InChI

InChI=1S/C14H18O2/c1-2-3-4-5-6-7-8-9-10-11-14(16)12-13-15/h2-3,8-9,14-16H,10-13H2,1H3/b3-2+,9-8+

InChI Key

XWNRAKHEEHWEDC-VHYPUYLQSA-N

Isomeric SMILES

C/C=C/C#CC#C/C=C/CCC(CCO)O

Canonical SMILES

CC=CC#CC#CC=CCCC(CCO)O

Origin of Product

United States

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